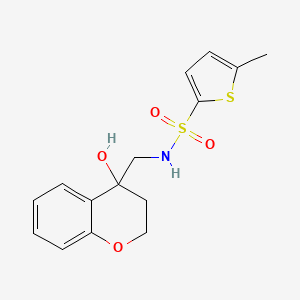
N-((4-hydroxychroman-4-yl)methyl)-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) scaffold is a chemical structure found in various compounds . It has been identified in the context of antimalarial research .
Synthesis Analysis
A compound with the N-4HCS scaffold, DDD01035881, was discovered in a phenotypic screen . A photoactivatable N-4HCS derivative, probe 2, was synthesized to identify the cellular target of the N-4HCS series .Aplicaciones Científicas De Investigación
Overview of Sulfonamides in Scientific Research
Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group. These compounds have been extensively studied for their applications in treating bacterial infections due to their ability to inhibit the synthesis of folic acid in bacteria. Despite your request to exclude drug use and dosage information, the broader research context for sulfonamides includes their role in understanding bacterial resistance mechanisms, developing new antimicrobial strategies, and exploring their potential in non-antibiotic applications, such as their role in affecting certain cellular processes or as potential inhibitors in specific biochemical pathways.
Environmental Studies and Human Exposure
One significant area of research involving sulfonamides is the study of their environmental presence, particularly perfluorinated sulfonamides, and their impact on human health. For instance, a study conducted in Ottawa, Canada, investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, revealing new information about the occurrence and indoor air source strength of several PFASs. This study also assessed human exposure through inhalation and dust ingestion, providing insights into the environmental impact and human health implications of these compounds (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
Cutaneous Reactions and Hypersensitivity
Another aspect of sulfonamide research focuses on understanding the cutaneous reactions and hypersensitivity associated with their use. For example, a study highlighted the prominence of slow acetylator phenotype among patients with sulfonamide hypersensitivity reactions, suggesting a genetic predisposition to adverse reactions (Rieder, Shear, Kanee, Tang, & Spielberg, 1991). This area of research is crucial for improving patient safety and developing guidelines for sulfonamide use in susceptible individuals.
Mecanismo De Acción
The N-4HCS compound DDD01035881 and its derivatives have been shown to block Plasmodium male gamete formation (microgametogenesis) with nanomolar activity . The 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 was identified as the likely cellular target of the N-4HCS series .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11-6-7-14(21-11)22(18,19)16-10-15(17)8-9-20-13-5-3-2-4-12(13)15/h2-7,16-17H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWWCKPWAJGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

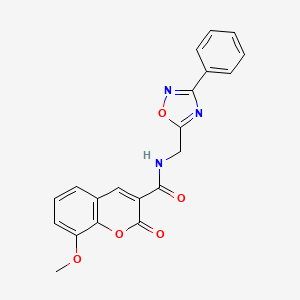
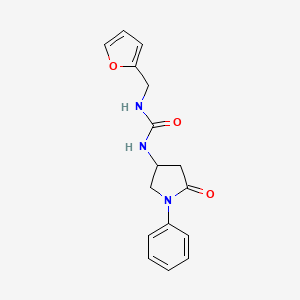
![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2653756.png)
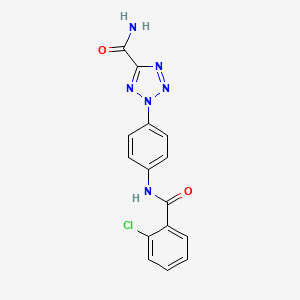
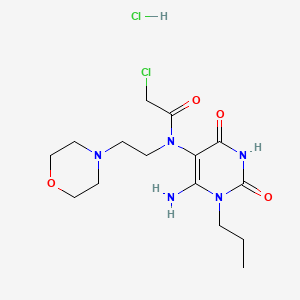
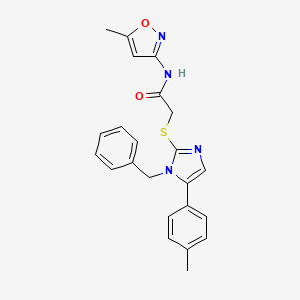
![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)
![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)
